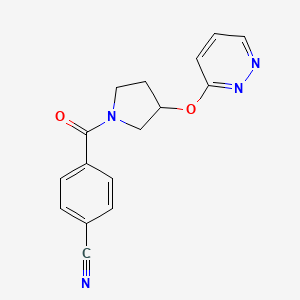

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c17-10-12-3-5-13(6-4-12)16(21)20-9-7-14(11-20)22-15-2-1-8-18-19-15/h1-6,8,14H,7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDPZNXMHKVDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:

Formation of Pyridazine Intermediate: This step involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.

Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.

Coupling Reactions: The pyridazine and pyrrolidine intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Scientific Research Applications

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated as a potential lead compound for developing novel therapeutic agents, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

Drug Development: Clinical trials have shown promising results, demonstrating its efficacy in treating certain diseases.

Industrial Applications: The compound’s unique structure makes it valuable in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as kinases and G-protein coupled receptors.

Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:

Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit similar pharmacological activities.

Pyrrolidine Derivatives: Pyrrolidine-based compounds, such as proline derivatives, also show comparable biological activities.

Benzonitrile Derivatives: Benzonitrile-containing compounds are known for their diverse applications in medicinal chemistry and agrochemicals.

The uniqueness of 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile lies in its combined structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is C18H20N4O2. The compound features a pyridazine moiety linked to a pyrrolidine ring, which is crucial for its biological activity. The structural configuration allows for interaction with various biological targets, particularly kinases involved in cancer progression and inflammatory responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Kinase Inhibition : It has been reported to inhibit several receptor tyrosine kinases, which are critical in various signaling pathways associated with cancer and inflammation. For example, compounds with similar structures have demonstrated significant inhibitory effects on the c-Met enzyme, a known target in gastric cancer therapy .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor activity, potentially through its effects on cell proliferation and apoptosis pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile. Key factors influencing its activity include:

- Substituents on the Pyridazine Ring : Variations in substituents can significantly affect binding affinity and selectivity towards specific kinases.

- Pyrrolidine Configuration : The stereochemistry of the pyrrolidine ring influences the compound's interaction with biological targets. For instance, modifications to the carbonyl group have been shown to enhance inhibitory potency against certain kinases.

Case Study 1: Kinase Inhibition Profile

A study investigating a series of pyridazine derivatives found that compounds structurally related to 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile exhibited promising inhibition against c-Met with IC50 values in the low micromolar range. These findings indicate that similar modifications could enhance the efficacy of this compound against cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

Research on related compounds demonstrated that they inhibit COX-2 activity effectively, leading to reduced production of pro-inflammatory mediators such as nitric oxide and TNF-α. This suggests that 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile may similarly modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic steps and reaction optimization strategies for 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile?

Answer:

The synthesis involves multi-step reactions, starting with cyclization to form the pyrrolidine ring, followed by nucleophilic substitution to introduce the pyridazine moiety. Key optimization variables include:

- Temperature control : Critical during cyclization to avoid side reactions (e.g., ring-opening).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in nucleophilic substitutions .

- Catalysts : Palladium-based catalysts improve coupling reactions in later stages .

For scale-up, continuous flow reactors are recommended to enhance yield and reproducibility .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and scaffold integrity.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially after recrystallization or column chromatography .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl, nitrile) .

Advanced: How to design enzyme inhibition assays to evaluate bioactivity and determine IC50?

Answer:

- Assay Selection : Use fluorescence-based or colorimetric assays tailored to the target enzyme (e.g., xanthine oxidase for related derivatives ).

- Dose-Response Curves : Test compound concentrations across a logarithmic range (e.g., 1 nM–100 µM) to calculate IC50 .

- Controls : Include positive inhibitors (e.g., allopurinol for xanthine oxidase) and vehicle controls to validate results .

- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Advanced: What strategies enhance target selectivity through functional group modification?

Answer:

- Pyridazine Ring Substitution : Introduce electron-withdrawing groups (e.g., -F, -CF3) to modulate binding affinity .

- Pyrrolidine Modifications : Replace the carbonyl with sulfonamide to alter hydrogen-bonding interactions .

- Benzonitrile Alternatives : Test cyano substituents at different positions to optimize steric compatibility with enzyme pockets .

- SAR Studies : Compare bioactivity of derivatives (e.g., 6-methylpyridin-2-yl analogs) to identify critical pharmacophores .

Advanced: How can computational methods predict target interactions and guide synthesis?

Answer:

- Molecular Docking : Use software (e.g., AutoDock) to model binding poses with targets (e.g., kinases or oxidases) .

- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking predictions .

Basic: What are common purification challenges, and how can they be addressed?

Answer:

- Byproduct Formation : Minimize via optimized stoichiometry and reaction monitoring (TLC/HPLC).

- Low Solubility : Use mixed solvents (e.g., DCM/methanol) for recrystallization .

- Chromatography : Reverse-phase HPLC with C18 columns resolves closely related impurities .

Advanced: How to resolve contradictions in bioactivity data across experimental models?

Answer:

- Model Validation : Confirm target expression levels in cell lines (e.g., Western blotting) to rule out variability .

- Physicochemical Profiling : Assess solubility, permeability, and metabolic stability (e.g., microsomal assays) to explain discrepancies between in vitro and in vivo results .

- Dose Adjustments : Account for differences in bioavailability across models (e.g., adjust dosing regimens in animal studies) .

Advanced: What pharmacokinetic parameters are critical in preclinical evaluation?

Answer:

- ADME Profiling :

- Absorption : Caco-2 cell assays to predict intestinal permeability.

- Metabolism : Liver microsomal stability tests (e.g., half-life in human/rat microsomes).

- CYP Inhibition : Screen for cytochrome P450 interactions to assess drug-drug interaction risks .

- Toxicity Screening : Ames test for mutagenicity and hERG assay for cardiac liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.